
2-methyl-4-(4-propionyl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine
Overview
Description
2-methyl-4-(4-propionyl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as MPP and is classified as a pyrimidine derivative. MPP has been studied extensively for its mechanism of action and its biochemical and physiological effects.
Scientific Research Applications
MPP has been studied extensively for its potential therapeutic applications. One of the primary areas of research has been in the treatment of cancer. MPP has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, MPP has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease. MPP has been shown to inhibit the aggregation of amyloid-beta peptide, which is a hallmark of Alzheimer's disease.
Mechanism of Action
MPP exerts its therapeutic effects through the inhibition of various enzymes and signaling pathways. MPP has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and survival. Additionally, MPP has been shown to inhibit the activity of phosphodiesterase type 5 (PDE5), which is involved in the regulation of blood flow. MPP has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
MPP has been shown to have a variety of biochemical and physiological effects. One of the primary effects of MPP is its ability to inhibit the growth of cancer cells. MPP has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, MPP has been shown to inhibit the proliferation of cancer cells by blocking the cell cycle. MPP has also been shown to have effects on the cardiovascular system, including the regulation of blood flow and the prevention of blood clots.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using MPP in lab experiments is its specificity for certain enzymes and signaling pathways. MPP has been shown to selectively inhibit the activity of PKC and PDE5, which makes it a valuable tool for studying these pathways. Additionally, MPP has been shown to have a low toxicity profile, which makes it a safer alternative to other chemical compounds. However, one of the limitations of using MPP in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research involving MPP. One area of research is the development of MPP analogs with improved solubility and specificity for certain enzymes and signaling pathways. Additionally, further research is needed to fully understand the mechanism of action of MPP and its effects on various physiological systems. Finally, there is a need for further research into the potential therapeutic applications of MPP, including its use in the treatment of cancer and neurological disorders.
Conclusion:
In conclusion, MPP is a chemical compound with potential therapeutic applications. Its synthesis method involves the reaction of various chemical compounds, and it has been studied extensively for its mechanism of action and its biochemical and physiological effects. MPP has been shown to have advantages and limitations for lab experiments, and there are several future directions for research involving this compound. Overall, MPP is a valuable tool for studying various enzymes and signaling pathways, and it has the potential to be used in the development of new therapeutic agents.
properties
IUPAC Name |
1-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O/c1-3-16(22)21-10-8-20(9-11-21)15-12-14(17-13(2)18-15)19-6-4-5-7-19/h12H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATPEXZSPYQLND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC(=NC(=C2)N3CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-6-phenyl-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazole-3,5(2H)-dione](/img/structure/B4463356.png)
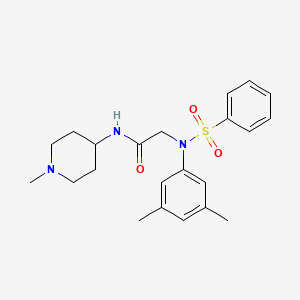
![3-{4-[(2,5-diethoxyphenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine](/img/structure/B4463372.png)
![4-methoxy-2,3-dimethyl-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4463378.png)
![4-(6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-4-pyrimidinyl)morpholine](/img/structure/B4463381.png)
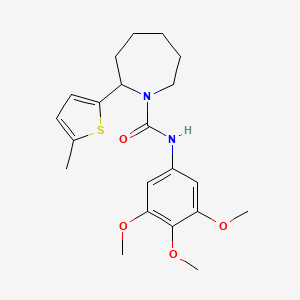
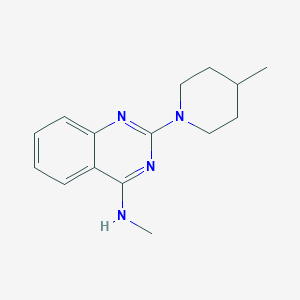
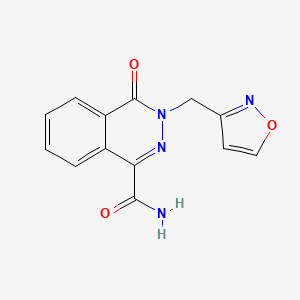
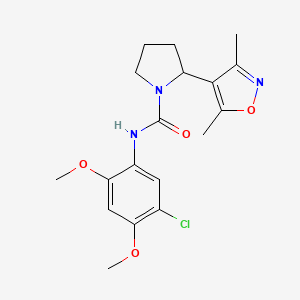
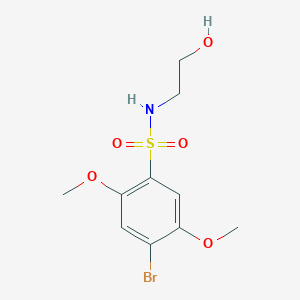
![4-methyl-3-[methyl(methylsulfonyl)amino]-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4463426.png)
![3-(1-piperidinylmethyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4463436.png)
![N-(2-{[4-(dimethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-1-phenylmethanesulfonamide](/img/structure/B4463439.png)
![3-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B4463449.png)